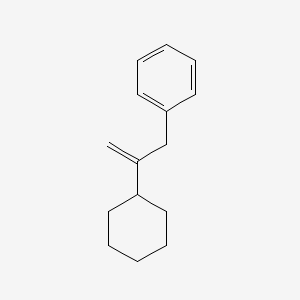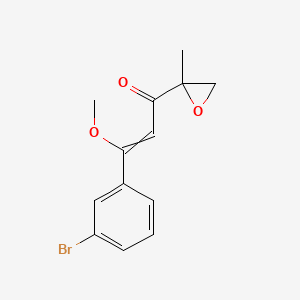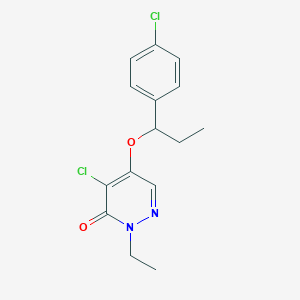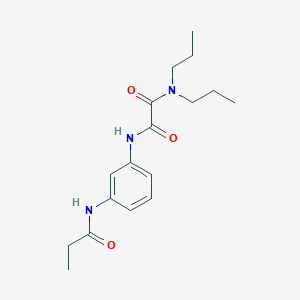
N~2~-(3-Propanamidophenyl)-N~1~,N~1~-dipropylethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(3-Propanamidophenyl)-N~1~,N~1~-dipropylethanediamide is a complex organic compound with a unique structure that includes both amide and diamide functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-Propanamidophenyl)-N~1~,N~1~-dipropylethanediamide typically involves a multi-step process. One common method starts with the preparation of the 3-propanamidophenyl intermediate, which is then reacted with N1,N~1~-dipropylethanediamine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N2-(3-Propanamidophenyl)-N~1~,N~1~-dipropylethanediamide may involve large-scale reactors and continuous flow processes. These methods are designed to optimize reaction conditions, such as temperature, pressure, and concentration of reactants, to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-(3-Propanamidophenyl)-N~1~,N~1~-dipropylethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N~2~-(3-Propanamidophenyl)-N~1~,N~1~-dipropylethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N2-(3-Propanamidophenyl)-N~1~,N~1~-dipropylethanediamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-methyl-3-propanamidophenyl)heptanamide: Shares similar structural features but differs in the length of the carbon chain.
3-bromo-N-(2-methyl-3-propanamidophenyl)propanamide: Contains a bromine atom, which can significantly alter its chemical properties and reactivity.
Uniqueness
N~2~-(3-Propanamidophenyl)-N~1~,N~1~-dipropylethanediamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
88150-10-1 |
|---|---|
Fórmula molecular |
C17H25N3O3 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
N-[3-(propanoylamino)phenyl]-N',N'-dipropyloxamide |
InChI |
InChI=1S/C17H25N3O3/c1-4-10-20(11-5-2)17(23)16(22)19-14-9-7-8-13(12-14)18-15(21)6-3/h7-9,12H,4-6,10-11H2,1-3H3,(H,18,21)(H,19,22) |
Clave InChI |
VEUMRCYJEIHAIH-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C(=O)C(=O)NC1=CC=CC(=C1)NC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


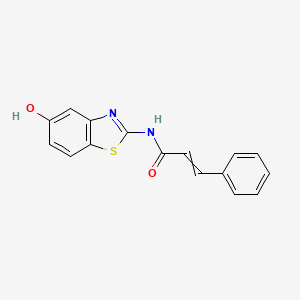
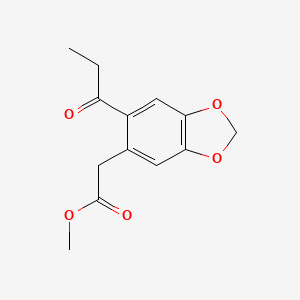
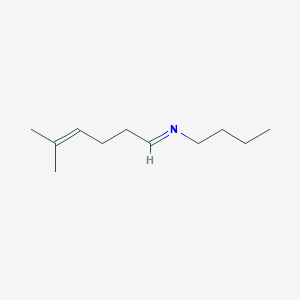
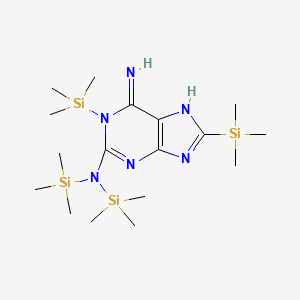
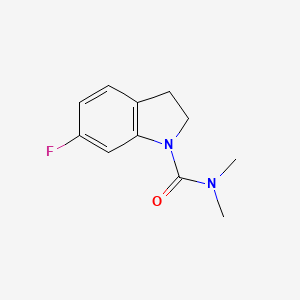
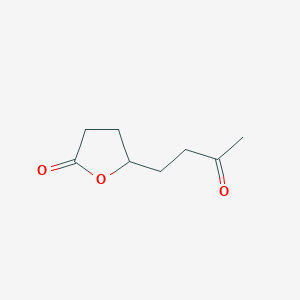
![2-{1-[(Trimethylsilyl)oxy]ethenyl}pyridine](/img/structure/B14398307.png)
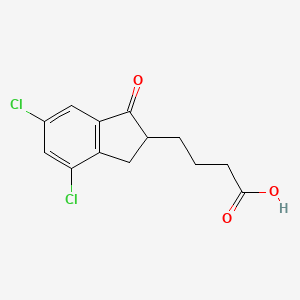
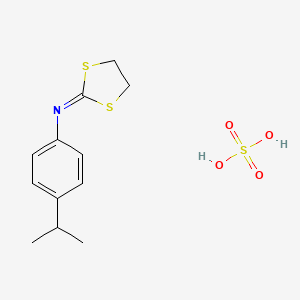
![(1-Hydroxyspiro[5.5]undecan-1-yl)acetic acid](/img/structure/B14398315.png)
![1-{[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]sulfanyl}piperidine](/img/structure/B14398316.png)
